1-[(2-Oxo-1,2-dihydroquinolin-4-yl)methyl]-3-phenyl-1-propan-2-ylurea
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Overview
Description
3-[(2-OXO-1,2-DIHYDROQUINOLIN-4-YL)METHYL]-1-PHENYL-3-(PROPAN-2-YL)UREA is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a quinoline moiety, a phenyl group, and a urea linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-OXO-1,2-DIHYDROQUINOLIN-4-YL)METHYL]-1-PHENYL-3-(PROPAN-2-YL)UREA typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Quinoline Moiety: The quinoline moiety can be synthesized through a cyclization reaction involving aniline derivatives and β-ketoesters under acidic conditions.
Introduction of the Urea Linkage: The urea linkage is introduced by reacting the quinoline derivative with isocyanates or carbamates under controlled conditions.
Final Assembly: The final compound is assembled by coupling the quinoline-urea intermediate with a phenyl group through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-[(2-OXO-1,2-DIHYDROQUINOLIN-4-YL)METHYL]-1-PHENYL-3-(PROPAN-2-YL)UREA undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinoline ring, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically conducted at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents under inert atmosphere.
Substitution: Halogenated quinoline derivatives, nucleophiles such as amines or thiols; reactions often carried out in polar aprotic solvents.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(2-OXO-1,2-DIHYDROQUINOLIN-4-YL)METHYL]-1-PHENYL-3-(PROPAN-2-YL)UREA has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[(2-OXO-1,2-DIHYDROQUINOLIN-4-YL)METHYL]-1-PHENYL-3-(PROPAN-2-YL)UREA involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-OXO-1,2-DIHYDROQUINOLIN-3-YL Derivatives: These compounds share the quinoline core structure and exhibit similar chemical reactivity.
Phenyl Urea Derivatives: Compounds with a phenyl urea linkage that show comparable biological activities.
Uniqueness
3-[(2-OXO-1,2-DIHYDROQUINOLIN-4-YL)METHYL]-1-PHENYL-3-(PROPAN-2-YL)UREA is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Properties
Molecular Formula |
C20H21N3O2 |
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Molecular Weight |
335.4 g/mol |
IUPAC Name |
1-[(2-oxo-1H-quinolin-4-yl)methyl]-3-phenyl-1-propan-2-ylurea |
InChI |
InChI=1S/C20H21N3O2/c1-14(2)23(20(25)21-16-8-4-3-5-9-16)13-15-12-19(24)22-18-11-7-6-10-17(15)18/h3-12,14H,13H2,1-2H3,(H,21,25)(H,22,24) |
InChI Key |
BEQKLQAXKKJRHY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CC1=CC(=O)NC2=CC=CC=C21)C(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
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